N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide
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Description
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide is a useful research compound. Its molecular formula is C24H18N4O5S2 and its molecular weight is 506.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound is Glutaminase GLS1 (KGA) . This enzyme is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines .
Mode of Action
The compound acts as a selective inhibitor of Glutaminase GLS1 . By inhibiting the activity of this enzyme, it disrupts the metabolic pathway of glutamine .
Biochemical Pathways
The compound interferes with the glutamine metabolic pathway . Glutamine is an essential amino acid that plays a crucial role in various biological processes. By inhibiting the activity of Glutaminase GLS1, the compound disrupts the conversion of glutamine into glutamate , which can have significant downstream effects on cellular metabolism and function.
Result of Action
By disrupting the glutamine metabolic pathway, the compound can potentially inhibit the production of glutathione (GSH) . This can amplify the photodynamic effect of certain photosensitizers, such as Chlorin e6 (Ce6) , which could be beneficial in the treatment of certain types of cancer, such as triple-negative breast cancer (TNBC) .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as light exposure in the case of photodynamic therapy
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been used in the treatment of triple-negative breast cancer (TNBC) by inhibiting the activity of glutaminase (GLS), an enzyme involved in glutamine metabolism . This inhibition disrupts the glutamine metabolic pathway, thereby inhibiting the production of glutathione (GSH), which is a key downstream product in the acceleration of TNBC proliferation .
Cellular Effects
In terms of cellular effects, N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide may have a significant impact on various types of cells and cellular processes . For instance, in the context of TNBC, the compound’s ability to disrupt glutamine metabolism could potentially inhibit cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of GLS, thereby disrupting the glutamine metabolic pathway . This leads to a reduction in the production of GSH, thereby potentially inhibiting the proliferation of TNBC cells .
Metabolic Pathways
This compound is involved in the glutamine metabolic pathway through its inhibition of GLS
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5S2/c1-2-21-26-27-24(34-21)28-35(31,32)16-10-8-15(9-11-16)25-22(29)19-13-18-17-6-4-3-5-14(17)7-12-20(18)33-23(19)30/h3-13H,2H2,1H3,(H,25,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDUHZAHKSGMRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.